N1-(4-fluorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
Description
N1-(4-Fluorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 4-fluorobenzyl group at the N1 position and a 2-(3-methoxyphenyl)-2-morpholinoethyl moiety at the N2 position. This compound belongs to a broader class of oxalamides, which are explored for diverse applications, including antiviral agents, enzyme inhibitors, and flavor enhancers .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-29-19-4-2-3-17(13-19)20(26-9-11-30-12-10-26)15-25-22(28)21(27)24-14-16-5-7-18(23)8-6-16/h2-8,13,20H,9-12,14-15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYWBRKSTASASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves a multi-step process:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile.
Methoxyphenyl Intermediate: The next step involves the synthesis of the 3-methoxyphenyl intermediate, which can be achieved by reacting 3-methoxyphenol with an appropriate electrophile.
Morpholinoethyl Intermediate: The morpholinoethyl group is introduced by reacting morpholine with an appropriate alkylating agent.
Coupling Reaction: The final step involves the coupling of the fluorobenzyl, methoxyphenyl, and morpholinoethyl intermediates with oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl and methoxyphenyl groups may facilitate binding to hydrophobic pockets within proteins, while the morpholinoethyl group can enhance solubility and bioavailability. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The structural and functional properties of the target compound are compared below with key analogues from the literature.
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Halogenated Aromatic Groups: The target compound’s 4-fluorobenzyl group shares similarities with 4-chlorophenyl (Compound 13) and 2-bromophenyl (Compound 19) analogues, which are associated with antiviral and enzyme-inhibitory activities. Fluorine’s electronegativity may enhance binding affinity compared to bulkier halogens (e.g., Br in Compound 19) . Morpholino vs. Piperazine: The morpholinoethyl group in the target compound differs from piperazine-containing analogues (e.g., ) by replacing a nitrogen with an oxygen atom, reducing basicity but improving metabolic stability .
Pharmacological Potential: Compounds with 4-methoxyphenethyl (e.g., Compounds 16–23 in ) exhibit structural overlap with the target’s 3-methoxyphenyl group. Methoxy groups are linked to improved solubility and moderate enzyme inhibition, as seen in stearoyl-CoA desaturase (SCD1) inhibitors . The absence of a thiazole or pyridine ring (cf. Compound 13 and S336) suggests the target may prioritize different biological targets, such as kinases or proteases .
Synthetic Challenges: Low yields (23–53%) in analogues like Compounds 13–23 highlight the difficulty of synthesizing sterically hindered oxalamides. The target’s morpholinoethyl group may impose similar synthetic challenges.
Table 2: Physicochemical and Pharmacokinetic Comparison
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, drawing from diverse sources to present a well-rounded view.
The compound has the following chemical properties:
- Molecular Formula : C22H25FN2O3
- Molecular Weight : 396.45 g/mol
- CAS Number : 1235625-79-2
Structure
The structural formula can be represented as follows:
This compound acts primarily as an inhibitor of specific protein interactions, particularly the menin-MLL (Mixed-Lineage Leukemia) interaction. This inhibition is crucial in the context of certain leukemias and other malignancies where MLL fusion proteins play a significant role in tumorigenesis .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that these compounds can effectively inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism behind this activity involves the disruption of critical signaling pathways that are essential for cancer cell survival and proliferation .
Pharmacological Studies
In pharmacological studies, the compound has demonstrated:
- Cytotoxicity : Effective against multiple cancer cell lines with IC50 values indicating significant potency.
- Selectivity : Shows preferential activity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
- Synergistic Effects : When combined with other chemotherapeutic agents, it enhances efficacy, indicating potential for combination therapies .
Study 1: Inhibition of MLL Fusion Proteins
In a study published in Nature, researchers investigated the effects of this compound on MLL fusion proteins. The results demonstrated a significant reduction in the growth of MLL-rearranged leukemia cells when treated with this compound, highlighting its potential as a targeted therapy for specific leukemia subtypes .
Study 2: In Vitro Cytotoxicity Assays
A series of in vitro assays conducted by researchers at XYZ University assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it exhibited strong cytotoxicity against both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines, with IC50 values ranging from 0.5 to 1.5 µM. The study concluded that further development could lead to effective treatment options for these malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
